molecular formula C15H18N2O2 B2587449 N-(Cyanomethyl)-2-cyclohexyloxybenzamide CAS No. 1385404-90-9

N-(Cyanomethyl)-2-cyclohexyloxybenzamide

Cat. No.: B2587449
CAS No.: 1385404-90-9
M. Wt: 258.321
InChI Key: QEYBNUQMRBDDEO-UHFFFAOYSA-N
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Description

“N-(Cyanomethyl)-2-cyclohexyloxybenzamide” is a compound that contains a cyanomethyl group (N≡CCH2–), a type of nitrile group . The cyanomethyl group is attached to a benzamide moiety, which is a common structure in many pharmaceutical compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, cyanomethyl groups can be introduced into molecules using cyanomethyl salts of pyridine and analogous isoquinolines .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The cyanomethyl group can participate in various chemical reactions. For example, it can be used in the synthesis of annulated heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and can be determined using various analytical techniques .

Scientific Research Applications

Metabolic Conversion and Stability

Research on N-methylbenzamides, including studies on their metabolic conversion to N-(hydroxymethyl) compounds, sheds light on the chemical stability and metabolic pathways of similar compounds. For instance, N-(Hydroxymethyl)-benzamide has been characterized as a major metabolite of N-methylbenzamide, highlighting the role of metabolic conversion in drug metabolism and the potential for producing formaldehyde under certain conditions (Ross et al., 1983).

Synthetic Opioids and Pharmacological Implications

Studies on synthetic opioids like U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) offer insights into the pharmacological properties and implications of related compounds. These substances have been explored for their potential as alternatives to traditional opioids, with investigations into their analgesic properties, receptor selectivity, and potential for abuse (Elliott et al., 2016).

Chemical Synthesis and Catalysis

Research on the synthesis and catalytic applications of N-substituted benzamides provides a foundation for understanding the chemical reactivity and utility of similar compounds. For example, studies on the intermolecular hydroamination of unactivated olefins with carboxamides catalyzed by platinum complexes demonstrate the potential for N-substituted benzamides in synthetic chemistry and catalysis (Wang and Widenhoefer, 2004).

Material Science and Polymerization

Investigations into the anionic block copolymerization of styrene derivatives, including those substituted with electron-withdrawing groups, highlight the relevance of N-substituted benzamides in materials science. These studies contribute to the understanding of polymer chemistry and the development of novel polymeric materials (Ishizone et al., 1993).

Safety and Hazards

While specific safety data for this compound is not available, compounds containing a cyanomethyl group can produce hazardous combustion gases or vapors such as carbon oxides and nitrogen oxides (NOx) when burned .

Properties

IUPAC Name

N-(cyanomethyl)-2-cyclohexyloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c16-10-11-17-15(18)13-8-4-5-9-14(13)19-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYBNUQMRBDDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=C2C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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